PARP-1 Enzymatic Inhibition: Derivative 23c Activity vs. Unsubstituted Core Scaffold
The 2-substituted derivative of 7,8,9,10-tetrahydrophenanthridin-6(5H)-one (compound 23c) exhibits potent PARP-1 enzymatic inhibition with IC50 = 0.142 μM and cellular ED50 = 0.90 μM [1]. In contrast, the unsubstituted core scaffold (parent compound CAS 4514-04-9) lacks this specific 2-(1-propylpiperidin-4-yloxy) substitution and therefore does not display comparable PARP-1 inhibitory potency—the substituent is essential for target engagement [1]. This distinction is critical for procurement decisions: the parent scaffold should be selected when derivatization flexibility is required, whereas pre-functionalized analogs like 23c are appropriate only when specific biological activity is already validated.
| Evidence Dimension | PARP-1 enzymatic inhibition |
|---|---|
| Target Compound Data | 2-(1-propylpiperidin-4-yloxy)-7,8,9,10-tetrahydrophenanthridin-6(5H)-one (23c): IC50 = 0.142 μM; ED50 = 0.90 μM |
| Comparator Or Baseline | Unsubstituted 7,8,9,10-tetrahydrophenanthridin-6(5H)-one: no reported PARP-1 inhibitory activity |
| Quantified Difference | Not applicable (different structural entities); substituent required for activity |
| Conditions | PARP-1 enzymatic assay and cell-based assay |
Why This Matters
This evidence confirms that the unsubstituted scaffold (CAS 4514-04-9) is a versatile starting material for structure-activity relationship (SAR) exploration, not a pre-optimized active pharmaceutical ingredient—guiding researchers toward proper experimental design.
- [1] Park CH, Chun K, Choi JH, et al. Synthesis and Evaluation of Tricyclic Derivatives Containing a Non-Aromatic Amide as Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors. Bulletin of the Korean Chemical Society. 2011;32(5):1650-1656. DOI: 10.5012/bkcs.2011.32.5.1650. View Source
